molecular formula C28H37N5O3 B11192570 N-[3-(1,1-Dimethylethyl)-1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-[(2-methoxyethyl)[[(3-methylphenyl)amino]carbonyl]amino]acetamide CAS No. 1017777-79-5

N-[3-(1,1-Dimethylethyl)-1-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-[(2-methoxyethyl)[[(3-methylphenyl)amino]carbonyl]amino]acetamide

Cat. No.: B11192570
CAS No.: 1017777-79-5
M. Wt: 491.6 g/mol
InChI Key: HLXSSDPJXHSJMN-UHFFFAOYSA-N
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Description

“N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the tert-butyl and dimethylphenyl groups. Subsequent steps involve the formation of the amide linkage and the attachment of the methoxyethyl and methylphenylcarbamoyl groups. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of “N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” include other pyrazole derivatives with varying substituents. Examples include:

  • Pyrazole-3-carboxamides
  • Pyrazole-5-carboxylates
  • Pyrazole-4-sulfonamides

Uniqueness

The uniqueness of “N-[3-TERT-BUTYL-1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOL-5-YL]-2-[(2-METHOXYETHYL)[(3-METHYLPHENYL)CARBAMOYL]AMINO]ACETAMIDE” lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Properties

CAS No.

1017777-79-5

Molecular Formula

C28H37N5O3

Molecular Weight

491.6 g/mol

IUPAC Name

N-[5-tert-butyl-2-(2,4-dimethylphenyl)pyrazol-3-yl]-2-[2-methoxyethyl-[(3-methylphenyl)carbamoyl]amino]acetamide

InChI

InChI=1S/C28H37N5O3/c1-19-9-8-10-22(16-19)29-27(35)32(13-14-36-7)18-26(34)30-25-17-24(28(4,5)6)31-33(25)23-12-11-20(2)15-21(23)3/h8-12,15-17H,13-14,18H2,1-7H3,(H,29,35)(H,30,34)

InChI Key

HLXSSDPJXHSJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(CCOC)CC(=O)NC2=CC(=NN2C3=C(C=C(C=C3)C)C)C(C)(C)C

Origin of Product

United States

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